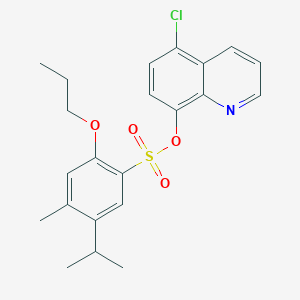

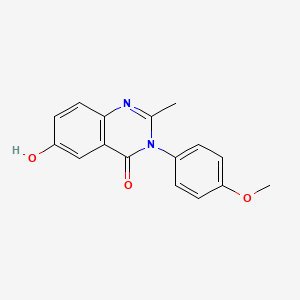

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry

Acrylamide is an alpha, beta-unsaturated reactive molecule used worldwide to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries, and as a solid support in protein electrophoresis. Its formation in food during processing, particularly in conditions that induce Maillard browning products, has raised concerns about its safety. Research suggests a need for a better understanding of its formation, distribution in food, and role in human health (Friedman, 2003).

Industrial Perspective and Analysis

From an industrial perspective, acrylamide's occurrence in heat-treated carbohydrate-rich foods has prompted extensive investigations into its chemistry, formation mechanisms, and potential health risks. Efforts have focused on elucidating chemical routes of formation during food preparation and processing, highlighting the role of asparagine and glucose in acrylamide formation. This research aims to reduce acrylamide levels in food while maintaining its quality and safety (Taeymans et al., 2004).

Mitigation Strategies

Strategies to mitigate acrylamide formation in food have been explored, including selecting low precursor varieties of plants, optimizing processing conditions, and using additives that inhibit formation. This comprehensive approach aims to reduce dietary acrylamide exposure without adversely affecting food quality, safety, and consumer acceptance (Friedman & Levin, 2008).

Toxicology and Health Impacts

The toxicology of acrylamide has been reviewed, with findings indicating it as a neurotoxicant, reproductive toxicant, and carcinogen in animal species. However, only neurotoxic effects have been observed in humans at high levels of exposure, predominantly in occupational settings. The underlying mechanisms for these effects involve interference with motor proteins in nerve cells, which could also elucidate the genotoxic effects observed in laboratory tests (Exon, 2006).

properties

IUPAC Name |

(E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(30)24-21(26)10-7-19-4-3-11-29-19/h3-14,25H,1-2H3,(H2,23,24,26,30)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRXNUVAQYWYEQ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2513019.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)